molecular formula C22H27BrS3 B13755821 5-(5-Bromothiophen-2-yl)-3-decyl-2-thiophen-2-ylthiophene

5-(5-Bromothiophen-2-yl)-3-decyl-2-thiophen-2-ylthiophene

Cat. No.: B13755821
M. Wt: 467.6 g/mol
InChI Key: PUFUFZGJYNKOQI-UHFFFAOYSA-N
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Description

5-(5-Bromothiophen-2-yl)-3-decyl-2-thiophen-2-ylthiophene: is an organic compound that belongs to the class of thiophenes, which are sulfur-containing heterocyclic compounds. This compound is characterized by the presence of bromine and decyl groups attached to a thiophene ring. Thiophenes are known for their aromaticity and are widely used in various fields, including organic electronics, pharmaceuticals, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(5-Bromothiophen-2-yl)-3-decyl-2-thiophen-2-ylthiophene typically involves the Suzuki–Miyaura coupling reaction. This reaction is a widely-used method for forming carbon-carbon bonds and involves the coupling of an organoboron compound with a halide in the presence of a palladium catalyst . The general reaction conditions include:

    Reagents: Organoboron compound, halide (5-bromothiophene), palladium catalyst (e.g., Pd(PPh3)4), base (e.g., K2CO3)

    Solvent: Tetrahydrofuran (THF) or dimethylformamide (DMF)

    Temperature: 80-100°C

    Time: 12-24 hours

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions, improved safety, and higher yields. The use of microwave irradiation has also been explored to accelerate the reaction and improve efficiency .

Chemical Reactions Analysis

Types of Reactions

5-(5-Bromothiophen-2-yl)-3-decyl-2-thiophen-2-ylthiophene undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation Reactions: The thiophene rings can undergo oxidation to form sulfoxides or sulfones.

    Reduction Reactions: The compound can be reduced to remove the bromine atom or to modify the thiophene rings.

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols in the presence of a base (e.g., NaOH) at room temperature.

    Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) at room temperature.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

Major Products

Scientific Research Applications

5-(5-Bromothiophen-2-yl)-3-decyl-2-thiophen-2-ylthiophene has several scientific research applications:

    Organic Electronics: Used as a building block for organic semiconductors in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs).

    Materials Science: Employed in the synthesis of conjugated polymers and small molecules for optoelectronic applications.

    Pharmaceuticals: Investigated for its potential as a pharmacophore in drug discovery and development.

    Chemical Sensors: Utilized in the development of chemical sensors for detecting various analytes.

Mechanism of Action

The mechanism of action of 5-(5-Bromothiophen-2-yl)-3-decyl-2-thiophen-2-ylthiophene is primarily related to its electronic properties. The compound can interact with molecular targets through π-π stacking interactions, hydrogen bonding, and van der Waals forces. These interactions can modulate the electronic properties of the target molecules, leading to changes in their activity. In organic electronics, the compound facilitates charge transport and improves the efficiency of devices .

Comparison with Similar Compounds

Similar Compounds

  • 5-(4-Bromophenyl)-3-decyl-2-thiophen-2-ylthiophene
  • 5-(5-Bromothiophen-2-yl)-2,5-bis(2-ethylhexyl)-2,5-dihydropyrrolo[3,4-c]pyrrole-1,4-dione
  • 4,7-Bis(5-bromothiophen-2-yl)-5,6-difluorobenzo[c][1,2,5]thiadiazole

Uniqueness

5-(5-Bromothiophen-2-yl)-3-decyl-2-thiophen-2-ylthiophene is unique due to its specific substitution pattern and the presence of a decyl group. This structure imparts distinct electronic properties, making it suitable for specific applications in organic electronics and materials science. The presence of the bromine atom allows for further functionalization, enhancing its versatility in synthetic chemistry .

Biological Activity

5-(5-Bromothiophen-2-yl)-3-decyl-2-thiophen-2-ylthiophene, also known as 5-bromo-3'-decyl-2,2':5',2''-terthiophene, is a thiophene-based organic compound with significant implications in various biological and chemical applications. Its unique structure, characterized by bromine substitution and long alkyl chains, enhances its solubility and electronic properties, making it a candidate for use in organic electronics and potentially in biological systems.

The compound has the following chemical characteristics:

  • Molecular Formula : C22H27BrS3
  • Molecular Weight : 467.55 g/mol
  • CAS Number : 477335-02-7

Biological Activity Overview

Research into the biological activity of this compound has highlighted its potential roles in various applications, particularly in the fields of biosensing and as a semiconductor material.

1. Antimicrobial Activity

Studies have indicated that thiophene derivatives exhibit antimicrobial properties. The introduction of bromine atoms in the structure can enhance these properties due to increased electron density, which may disrupt microbial cell membranes. For instance, compounds similar to this one have shown effectiveness against various bacterial strains, although specific data on this compound's antimicrobial efficacy is limited.

2. Photophysical Properties

The compound's photophysical properties make it suitable for applications in organic photovoltaics (OPVs) and organic light-emitting diodes (OLEDs). The presence of bromine increases the compound's absorption spectrum, allowing for better light harvesting in photovoltaic applications.

3. Sensor Applications

The compound has been explored as a component in organic field-effect transistors (OFETs) and sensors. Its high mobility and stability under aqueous conditions make it a candidate for detecting chemical substances at low concentrations. For example, related thiophene compounds have been utilized to detect environmental pollutants and biological markers.

Case Studies

Several studies have explored the biological implications of thiophene derivatives:

StudyFindings
Roberts et al. (2008)Demonstrated that thiophene-based transistors could detect chemical agents in aqueous solutions with high sensitivity .
Knopfmacher et al. (2013)Investigated the stability of organic polymer field-effect transistors, highlighting their application in environmental sensing .
Muz et al. (2019)Discussed enhancements in electronic properties due to bromination of thiophenes, suggesting potential applications in OLED technology .

Properties

Molecular Formula

C22H27BrS3

Molecular Weight

467.6 g/mol

IUPAC Name

5-(5-bromothiophen-2-yl)-3-decyl-2-thiophen-2-ylthiophene

InChI

InChI=1S/C22H27BrS3/c1-2-3-4-5-6-7-8-9-11-17-16-20(18-13-14-21(23)25-18)26-22(17)19-12-10-15-24-19/h10,12-16H,2-9,11H2,1H3

InChI Key

PUFUFZGJYNKOQI-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCC1=C(SC(=C1)C2=CC=C(S2)Br)C3=CC=CS3

Origin of Product

United States

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